3-(3,5-Dichlorophenoxy)propanoic acid

Description

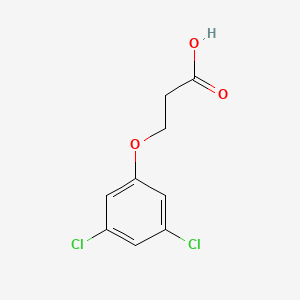

3-(3,5-Dichlorophenoxy)propanoic acid is a chlorinated aromatic propanoic acid derivative characterized by a phenoxy group substituted with two chlorine atoms at the 3- and 5-positions of the benzene ring, attached to the third carbon of the propanoic acid backbone. Chlorinated phenoxypropanoic acids are historically significant as herbicides, though regulatory restrictions have been imposed on some variants due to environmental concerns .

Properties

IUPAC Name |

3-(3,5-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXNBTVQFJREHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938118-64-0 | |

| Record name | 3-(3,5-dichlorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenoxy)propanoic acid typically involves the reaction of 3,5-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenoxypropanoic acids.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

3-(3,5-Dichlorophenoxy)propanoic acid functions primarily as a herbicide. It mimics the action of plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This mechanism disrupts normal physiological processes, resulting in plant death. The compound is particularly effective against broadleaf weeds while being less harmful to grasses, making it useful in various agricultural settings .

Usage in Agriculture

This compound is utilized in formulations aimed at controlling weed populations in crops such as cereals and pastures. Its selective action allows for effective weed management without significantly affecting the crop yield. Studies have shown that its application can lead to a significant reduction in weed biomass and improved crop performance .

Environmental Impact and Biodegradation

Persistence and Degradation

Research indicates that chlorophenoxy compounds can persist in the environment, raising concerns about their long-term ecological effects. Studies on the aerobic biodegradation of related compounds have shown varying rates of degradation depending on the specific chemical structure and environmental conditions. For instance, certain enantiomers of chlorophenoxy acids degrade at different rates, which can lead to the accumulation of more persistent forms in ecosystems .

Case Studies on Ecotoxicity

Field studies have demonstrated that exposure to chlorophenoxy herbicides can affect non-target organisms, including aquatic life. For example, a study highlighted increased mortality rates in fish populations exposed to runoff containing these herbicides following agricultural applications . This underscores the need for careful management practices to mitigate ecological risks.

Health Implications

Toxicity and Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as possibly carcinogenic to humans (Group 2B). While acute toxicity is relatively low, chronic exposure has been linked to various health issues, including endocrine disruption and potential carcinogenic effects . Occupational studies have reported associations between exposure to these compounds and increased risks of certain cancers among agricultural workers.

Comparative Analysis with Other Herbicides

| Herbicide | Active Ingredient | Mechanism of Action | Target Weeds | Health Risk Classification |

|---|---|---|---|---|

| This compound | This compound | Auxin mimic leading to uncontrolled growth | Broadleaf weeds | Possibly carcinogenic (IARC 2B) |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Auxin mimic leading to uncontrolled growth | Broadleaf weeds | Possibly carcinogenic (IARC 2B) |

| Glyphosate | Glyphosate | Inhibits amino acid synthesis | Annual and perennial weeds | Not classified as carcinogenic |

Future Research Directions

Ongoing research aims to better understand the environmental fate of this compound and its metabolites. Investigating its interactions with soil microorganisms and assessing its long-term ecological impacts are critical areas of focus. Additionally, developing safer alternatives or formulations that minimize health risks while maintaining efficacy is essential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3,5-Dichlorophenoxy)propanoic acid with structurally and functionally related compounds, focusing on substitution patterns, physicochemical properties, applications, and regulatory status.

Structural Isomers and Substitution Patterns

- (±)-2-(3,5-Dichlorophenoxy)propanoic Acid This positional isomer features the phenoxy group on the second carbon of the propanoic acid chain. Crystallographic studies reveal that its molecular packing is influenced by hydrogen bonding between carboxylic groups, leading to dimeric structures.

- 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichloroprop) Substitution at the 2,4-positions on the benzene ring distinguishes this compound. It has been widely used as an herbicide but is subject to strict regulations due to groundwater contamination risks. The 3,5-dichloro substitution in the target compound may reduce environmental mobility, as meta-chlorine positions could hinder degradation pathways .

- 3-(3,5-Dimethoxyphenyl)propanoic Acid Replacing chlorine atoms with methoxy groups significantly alters electronic properties. Methoxy groups are electron-donating, increasing the compound’s acidity (lower pKa) compared to the electron-withdrawing chlorine substituents in the target compound. This derivative has a melting point of 99°C and is used in pharmaceutical research .

Physicochemical Properties

Environmental and Regulatory Considerations

- Dichlorprop-p (R-enantiomer of 2-(2,4-Dichlorophenoxy)propanoic acid): Banned in agricultural use except for specific grass fields due to groundwater contamination risks .

- This compound: No direct regulatory data are available, but its structural similarity to restricted compounds warrants caution in environmental assessments.

Biological Activity

3-(3,5-Dichlorophenoxy)propanoic acid, commonly referred to as dichlorprop, is a compound that belongs to the class of phenoxy herbicides. It is primarily used in agriculture for controlling broadleaf weeds. This article delves into its biological activity, focusing on its mechanism of action, microbial degradation, and potential environmental impact.

- Molecular Formula : C₉H₈Cl₂O₂

- Molecular Weight : 235.06 g/mol

- CAS Registry Number : 120-36-5

- Melting Point : 117-118 °C

- Solubility : Soluble in water (350 ppm at 20 °C) and organic solvents .

Dichlorprop functions as a selective herbicide that acts primarily by mimicking natural plant hormones (auxins). The compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. The herbicidal activity is attributed to its ability to interfere with cell division and elongation in target plants.

Microbial Degradation

Microbial degradation of dichlorprop is a significant aspect of its biological activity, particularly concerning environmental safety. Research has identified specific bacterial strains capable of degrading dichlorprop through enantioselective processes:

- Bacterial Strains : Sphingomonas herbicidovorans and Delftia acidovorans have been shown to effectively degrade both enantiomers of dichlorprop, with a preference for the (S)-enantiomer over the (R)-enantiomer .

Enzymatic Pathways

The degradation process involves several key enzymes:

- RdpA : Targets the (R)-enantiomer.

- SdpA : Targets the (S)-enantiomer.

These enzymes facilitate etherolytic cleavage of the side chain, converting dichlorprop into phenolic compounds that are less harmful to the environment .

Case Studies

-

Field Study on Soil Microbial Communities :

A study conducted in various soil types demonstrated that microbial communities could adapt to the presence of dichlorprop. The expression levels of rdpA and sdpA genes were monitored during degradation processes, revealing significant upregulation in response to dichlorprop exposure . -

Laboratory Experiments :

In controlled experiments, strains like Sphingomonas herbicidovorans showed complete degradation of dichlorprop within a specified timeframe, highlighting their potential for bioremediation applications .

Environmental Impact

Despite its efficacy as a herbicide, concerns regarding the environmental impact of dichlorprop persist. Its classification by the European Union indicates that it can be harmful if ingested and poses risks to aquatic life . Moreover, studies have linked prolonged exposure to phenoxy herbicides with various health risks in humans, including potential carcinogenic effects .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | C₉H₈Cl₂O₂ |

| Mechanism of Action | Mimics auxins; disrupts plant growth |

| Microbial Degradation Strains | Sphingomonas herbicidovorans, Delftia acidovorans |

| Key Enzymes | RdpA (for R-enantiomer), SdpA (for S-enantiomer) |

| Environmental Risks | Harmful if swallowed; potential carcinogen |

| Degradation Rate | Complete degradation observed in laboratory settings |

Q & A

Q. What are the recommended methodologies for synthesizing 3-(3,5-Dichlorophenoxy)propanoic acid with high purity?

Answer: Synthesis typically involves coupling 3,5-dichlorophenol with propanoic acid derivatives under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound .

- Characterization : Validate purity via HPLC (≥97% purity threshold) and confirm structural integrity using -NMR (e.g., δ 4.2 ppm for the phenoxy-CH group) and FT-IR (C=O stretch at ~1700 cm) .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

Answer:

- Exposure Control : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential irritation .

- Emergency Protocols : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Answer:

- Experimental Replication : Standardize bioassay conditions (e.g., cell lines, incubation time) to minimize variability .

- Controlled Variables : Monitor solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Data Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity .

Q. What advanced techniques are suitable for studying the environmental adsorption behavior of this compound?

Answer:

- Surface Adsorption Studies : Apply quartz crystal microbalance (QCM) to measure adsorption kinetics on indoor surfaces (e.g., glass, polymers) .

- Computational Modeling : Use density functional theory (DFT) to predict interaction energies with common environmental matrices .

- Analytical Quantification : Employ LC-MS/MS with a detection limit of 0.1 ppb for trace analysis in soil/water samples .

Q. How can researchers optimize the reaction yield of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions under inert atmospheres .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (80–120°C) and molar ratios .

- In Situ Monitoring : Implement real-time FT-IR or Raman spectroscopy to track intermediate formation .

Methodological Challenges and Solutions

Q. What strategies address low solubility of this compound in aqueous buffers for in vitro studies?

Answer:

- Co-Solvent Systems : Use ethanol/PBS mixtures (≤10% ethanol) to enhance solubility without denaturing proteins .

- Micellar Encapsulation : Incorporate surfactants (e.g., Tween-80) to form stable micelles for drug delivery assays .

- Derivatization : Synthesize methyl ester or sodium salt derivatives to improve hydrophilicity .

Q. How can researchers distinguish between enantiomers of chiral derivatives of this compound?

Answer:

- Chiral Chromatography : Use Chiralpak® IA columns with n-hexane/isopropanol mobile phases for enantiomeric separation .

- Circular Dichroism (CD) : Analyze Cotton effects at 220–250 nm to confirm absolute configuration .

- X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., with L-proline) .

Data Interpretation and Validation

Q. What analytical approaches validate the stability of this compound under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via UPLC-PDA .

- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics to predict shelf-life .

- Mass Spectrometry : Identify degradation products (e.g., decarboxylated or hydrolyzed species) via high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.